Formyl-leurosine

Descripción general

Descripción

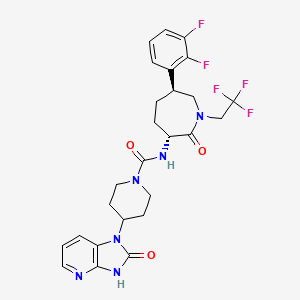

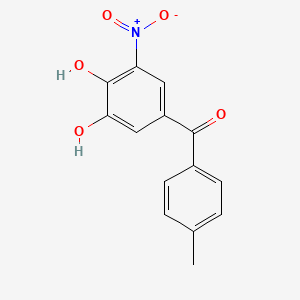

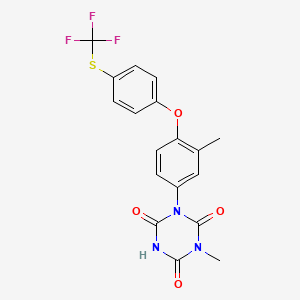

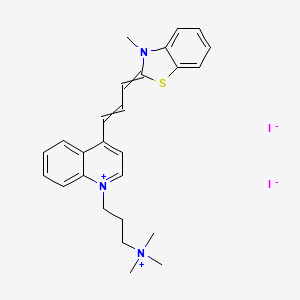

Formyl-leurosine is a compound with the molecular formula C46H54N4O10 and a molecular weight of 822.94 . It is used as a reference standard for pharmaceutical analytical testing .

Synthesis Analysis

The synthesis of formylated compounds, such as formyl-leurosine, often involves the formylation of primary amines . One method involves the use of formic acid and N,N-dicyclohexylcarbodiimmide (DCC) in liquid phase .Molecular Structure Analysis

Formyl-leurosine is a complex molecule with a large number of atoms. Its structure is likely to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The formyl group in formyl-leurosine is known to interact with certain receptors, such as the formyl peptide receptor 1 (FPR1), which has been studied using cryo-EM .Chemical Reactions Analysis

Formyl-leurosine, like other formylated compounds, can undergo a variety of chemical reactions. For example, the ε-amine of lysine, a strong nucleophile in proteins, can react with formaldehyde to result in formylation .Physical And Chemical Properties Analysis

Formyl-leurosine is a solid compound with a melting point of 200-210°C . It is slightly soluble in chloroform and methanol . It is also hygroscopic, meaning it readily absorbs moisture from the air .Aplicaciones Científicas De Investigación

1. Pharmacokinetics and Metabolism

- Application Summary : Formyl-leurosine has been studied for its absorption, tissue distribution, excretion, protein binding, and metabolism in rats .

- Methods of Application : The study involved the administration of l4C labelled Formyl-leurosine to rats. The disappearance of the drug from the blood was monitored, revealing a triphasic curve .

- Results : The bile was found to be the major route of excretion, with 80% of radioactivity recovered in the bile during the first 28 hours after intravenous administration. Additionally, 54% of the Formyl-leurosine binds to plasma proteins in the concentration range of 0.1 umol/l-0.5 mmol/1 .

2. Impurity Reference Material

- Application Summary : Formyl-leurosine is used as an impurity reference material in pharmaceutical testing . Impurity reference materials are substances characterized with respect to their impurities and are used for quality control in pharmaceutical development and production .

- Methods of Application : The specific methods of application can vary depending on the context of the pharmaceutical testing. Generally, the impurity reference material is used to help identify and quantify impurities in a pharmaceutical product .

- Results : The use of Formyl-leurosine as an impurity reference material can contribute to ensuring the quality, safety, and efficacy of pharmaceutical products .

3. Degradation Product of Vincristine

- Application Summary : Formyl-leurosine is known as a degradation product of Vincristine , a medication used to treat a number of types of cancer. This includes acute lymphocytic leukemia, acute myeloid leukemia, Hodgkin’s disease, neuroblastoma, and small cell lung cancer among others .

- Methods of Application : The specific methods of application can vary depending on the context of the oncology research. Generally, understanding the degradation products of a medication can be important for stability studies and for ensuring the medication’s efficacy over time .

- Results : The identification of Formyl-leurosine as a degradation product of Vincristine can contribute to our understanding of the stability and long-term efficacy of this medication .

4. Quality Control in Pharmaceutical Production

- Application Summary : Formyl-leurosine is used as a reference standard in the quality control process of pharmaceutical production .

- Methods of Application : The specific methods of application can vary depending on the context of the pharmaceutical production. Generally, the reference standard is used to help ensure the quality and consistency of pharmaceutical products .

- Results : The use of Formyl-leurosine as a reference standard can contribute to ensuring the quality and consistency of pharmaceutical products .

5. Cytostatic Agent

- Application Summary : Formyl-leurosine is known as a potent cytostatic agent .

- Methods of Application : The specific methods of application can vary depending on the context of the oncology research. Generally, cytostatic agents are used to inhibit the growth and proliferation of cancer cells .

- Results : The use of Formyl-leurosine as a cytostatic agent can contribute to our understanding of the treatment and management of cancer .

Safety And Hazards

Direcciones Futuras

Formyl-leurosine, like other formylated compounds, has potential applications in various fields. For instance, formyl peptide receptors (FPRs), which interact with formylated peptides, are considered important biomarkers for neurological diseases . Therefore, formyl-leurosine and other formylated compounds could be used in the development of new therapeutic targets for these diseases .

Propiedades

IUPAC Name |

methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36-,37+,38-,39-,42-,43+,44-,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDSBTCHEGZWCV-HLTPFJCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CN3CCC4=C([C@](C[C@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968854 | |

| Record name | 22-Oxo-O~3'~,3'-cyclovincaleukoblastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formyl-leurosine | |

CAS RN |

54022-49-0 | |

| Record name | Formyl-leurosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 22-Oxo-O~3'~,3'-cyclovincaleukoblastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrole-2-carboxaldehyde, 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-hydroxypropyl)-3-methyl-](/img/structure/B1682991.png)

![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)